molecular formula C21H13NO5 B14952934 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate

Cat. No.: B14952934
M. Wt: 359.3 g/mol
InChI Key: VJQCGMIRQNHCCL-GHRIWEEISA-N
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Description

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound that features both oxazole and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-oxo-2-phenyl-1,3-oxazole with 4-formylphenyl furan-2-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxazole moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amines derived from the oxazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl furan-2-carboxylate stands out due to its combination of oxazole and furan rings, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H13NO5

Molecular Weight

359.3 g/mol

IUPAC Name

[4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H13NO5/c23-20-17(22-19(27-20)15-5-2-1-3-6-15)13-14-8-10-16(11-9-14)26-21(24)18-7-4-12-25-18/h1-13H/b17-13+

InChI Key

VJQCGMIRQNHCCL-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)C(=O)O2

Origin of Product

United States

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